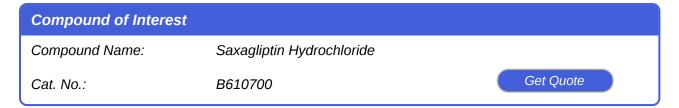


# Application Notes and Protocols for Analytical Techniques in Saxagliptin Impurity Profiling

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Saxagliptin is an oral hypoglycemic agent and a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that any impurities, whether arising from synthesis, degradation, or storage, are identified, quantified, and controlled within acceptable limits as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][4][5][6][7] This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of saxagliptin.

# **Known Impurities and Degradation Products**

Saxagliptin can degrade under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and thermal stress.[4][6][7][8] It is generally found to be stable under photolytic conditions.[4][6][7] The known impurities can be process-related, arising from the manufacturing process, or degradation products formed during storage.[1]

Commonly reported impurities and degradation products include:

• Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthetic route. Examples include (R)-N-Boc-3-hydroxyadamantylglycine.



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- Degradation Products:
  - Hydrolytic Degradation: Saxagliptin is susceptible to degradation in both acidic and alkaline conditions, often leading to the formation of its cyclic amidine derivative and other related substances.[5][8][10]
  - Oxidative Degradation: Exposure to oxidative conditions can lead to the formation of various oxidation products.[4][6][7]
  - Thermal Degradation: While generally more stable to heat, some degradation can occur under elevated temperatures.[3]

A list of some known saxagliptin impurities available as reference standards includes:

- Saxagliptin EP Impurity A[11]
- Saxagliptin Di-Amide Impurity (Saxagliptin EP Impurity B)[1]
- Saxagliptin Dione Impurity (Saxagliptin EP Impurity C)[1]
- Saxagliptin Carboxylic Acid Impurity[1]
- Saxagliptin Imine Impurity[1][12]
- Boc-Saxagliptin[1]

# **Analytical Techniques for Impurity Profiling**

Several advanced analytical techniques are employed for the separation, identification, and quantification of saxagliptin impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most powerful and widely used methods.

# **High-Performance Liquid Chromatography (HPLC)**

HPLC is a robust and reliable technique for separating and quantifying impurities. Reversed-phase HPLC is the most common mode used for saxagliptin analysis.



This protocol is a composite based on several validated methods for the analysis of saxagliptin and its degradation products.[5][8][13][14]

#### 1. Instrumentation:

- HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software.

#### 2. Chromatographic Conditions:

Parameter	Condition		
Column	Zorbax SB-C8 (150 mm x 4.6 mm, 5 μm) or Hypersil BDS C18 (250 mm x 4.6 mm, 5 μm)[5]		
Mobile Phase A	0.1% Sodium Dihydrogen Phosphate in 0.1% Ortho Phosphoric Acid and Acetonitrile (70:30, v/v)		
Mobile Phase B	Acetonitrile		
Gradient Program	Time (min)		
0			
10			
15			
15.2			
20	_		
Flow Rate	1.0 mL/min[5]		
Column Temperature	30°C		
Detection Wavelength	210 nm or 213 nm[3][5]		
Injection Volume	10 μL or 20 μL[3][13]		
Diluent	Water:Acetonitrile (80:20, v/v)[3]		



- 3. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve saxagliptin reference standard in the diluent to obtain a known concentration (e.g., 200 μg/mL).[3]
- Sample Solution: Accurately weigh and dissolve the saxagliptin drug substance or powdered tablets in the diluent to achieve a similar concentration as the standard solution.
- Forced Degradation Samples: Subject the saxagliptin sample to stress conditions (e.g., 1.0 N HCl, 1.0 N NaOH, 30% H<sub>2</sub>O<sub>2</sub>, heat) for a specified duration. Neutralize the acidic and basic samples before dilution.
- 4. System Suitability:
- Inject the standard solution six times.
- The % RSD for the peak area should be not more than 2.0%.
- The tailing factor for the saxagliptin peak should be not more than 2.0.
- The theoretical plates should be not less than 2000.
- 5. Data Analysis:
- Identify and quantify impurities by comparing the chromatogram of the sample solution with that of the standard solution.
- Calculate the percentage of each impurity using the relative response factor (RRF) if known, or assuming an RRF of 1.0 for unknown impurities.

# **Ultra-Performance Liquid Chromatography (UPLC)**

UPLC offers higher resolution, sensitivity, and speed of analysis compared to conventional HPLC, making it well-suited for complex impurity profiles.

This protocol is based on a validated UPLC method for the estimation of saxagliptin.[15]

1. Instrumentation:



- UPLC system with a PDA detector.
- Data acquisition and processing software (e.g., Empower).[15]

#### 2. Chromatographic Conditions:

Parameter	Condition		
Column	Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μm) or Xterra C18 (50 mm x 2.1 mm, 1.7 μm) [15]		
Mobile Phase A	0.1% Octa Sulfonic Acid in water (pH adjusted to 3.5 with NaOH)		
Mobile Phase B	Acetonitrile[15]		
Mobile Phase Composition	Mobile Phase A:Mobile Phase B (30:70, v/v)[15]		
Flow Rate	0.3 mL/min[15]		
Column Temperature	30°C[15]		
Detection Wavelength	219 nm[15]		
Injection Volume	4 μL[15]		
Run Time	4 minutes[15]		

#### 3. Standard and Sample Preparation:

- Similar to the HPLC protocol, prepare standard and sample solutions in the mobile phase or a suitable diluent.
- 4. System Suitability and Data Analysis:
- Follow the same procedures as outlined for the HPLC method.

# **Liquid Chromatography-Mass Spectrometry (LC-MS)**



LC-MS and LC-MS/MS are indispensable for the structural elucidation of unknown impurities and degradation products.

This protocol is a synthesis of methodologies described for the characterization of saxagliptin degradation products.[4][6][7][16]

#### 1. Instrumentation:

- LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
- Electrospray Ionization (ESI) source.

#### 2. LC Conditions:

Parameter	Condition		
Column	C18 column (e.g., 100 mm x 4.6 mm, 5 µm)[4] [7]		
Mobile Phase A	10 mM Ammonium Formate in water[4][7]		
Mobile Phase B	Methanol[4][7]		
Gradient Elution	A gradient program should be developed to ensure the separation of all degradation products.		
Flow Rate	0.5 - 1.0 mL/min		
Detection	PDA detector in series with the mass spectrometer.		

#### 3. MS Conditions:



Parameter	Condition	
Ionization Mode	ESI Positive[16]	
Capillary Voltage	3-5 kV	
Source Temperature	100-150°C	
Desolvation Temperature	300-400°C	
Collision Gas	Argon	
Scan Mode	Full scan for identification of m/z of parent ions and product ion scan for fragmentation analysis.	

#### 4. Data Analysis:

- Characterize the degradation products based on their elemental composition, isotopic distribution, and fragmentation patterns obtained from MS/MS and high-resolution MS (HRMS) experiments.[4][6][7]
- Elucidate the structures of the degradation products by comparing their fragmentation patterns with that of saxagliptin.[4][6][7]

# Data Presentation Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC method for saxagliptin impurity profiling.



Parameter	Saxagliptin	Impurity A	Impurity B	Impurity C
Retention Time (min)	~20	Varies	Varies	Varies
LOD (μg/mL)	0.156	Varies	Varies	Varies
LOQ (μg/mL)	0.312	Varies	Varies	Varies
Linearity (r²)	>0.999	>0.999	>0.999	>0.999
Accuracy (% Recovery)	98-102%	98-102%	98-102%	98-102%
Precision (%	<2.0%	<2.0%	<2.0%	<2.0%

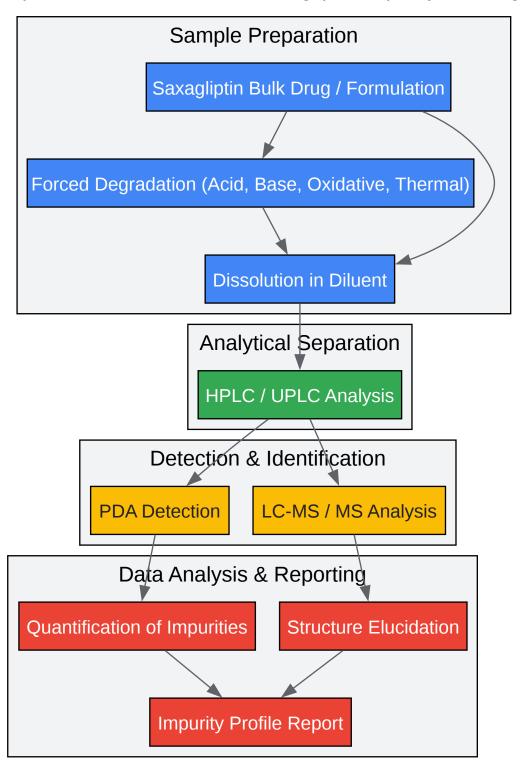
Note: The values presented are indicative and may vary depending on the specific method and laboratory conditions.

# **Visualizations**

**Experimental Workflow for Saxagliptin Impurity Profiling** 



## Experimental Workflow for Saxagliptin Impurity Profiling



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Caption: Workflow for saxagliptin impurity analysis.



# **Logical Relationship of Analytical Techniques**

# Core Technique Liquid Chromatography (HPLC/UPLC) Coupled for Coupled for Detection Methods UV/PDA Detector Mass Spectrometry (MS, MS/MS) Primary Applications Quantification Identification Structure Elucidation

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Caption: Interrelation of analytical methods.

# Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive impurity profiling of saxagliptin. The use of stability-indicating HPLC and UPLC methods is essential for the routine quality control of saxagliptin in bulk drug and pharmaceutical formulations. Furthermore, the application of advanced techniques like LC-MS/MS is crucial for the identification and structural characterization of novel impurities and degradation products, thereby ensuring the safety and quality of the final drug product. Adherence to these protocols, in line with ICH guidelines, is paramount for regulatory compliance and patient safety.



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